Product packaging for 3'-(3-Aminophenyl)epibatidine(Cat. No.:)

3'-(3-Aminophenyl)epibatidine

Katalognummer: B10790552
Molekulargewicht: 299.8 g/mol
InChI-Schlüssel: SFKZKENSOFNBAT-SQWLQELKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3'-(3-Aminophenyl)epibatidine is a synthetic analog of the natural alkaloid epibatidine, designed as a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs) . This compound is intended for research purposes to investigate the structure and function of nAChR subtypes and to explore potential treatments for central nervous system (CNS) disorders. Main Applications and Research Value: The primary research application of this compound is in the study of nicotine addiction and the development of smoking cessation therapies . It has been identified as a nicotinic partial agonist with a pharmacological profile relevant to this field. In vivo pharmacological studies indicate that this compound is a more potent functional agonist and antagonist than varenicline, an FDA-approved drug for smoking cessation, across multiple tests . This high potency makes it a valuable tool for probing the nicotinic receptor pharmacophore. Additionally, due to the known role of nAChRs in pain pathways, epibatidine analogs are also investigated for their antinociceptive (pain-blocking) properties . Research on related epibatidine derivatives has shown efficacy in models of neuropathic pain, suggesting potential utility for this compound in non-opioid pain relief research . Mechanism of Action: this compound functions by binding to nAChRs in the brain, particularly the α4β2 subtype . It exhibits a partial agonist profile, meaning it can both activate the receptor and block the action of full agonists like nicotine . This dual activity is a key mechanism for alleviating nicotine withdrawal and reducing the rewarding effects of smoking. The compound's high affinity for nAChRs allows it to effectively modulate receptor function and study downstream neurotransmitter release, such as dopamine, which is critical in reward and addiction pathways. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18ClN3 B10790552 3'-(3-Aminophenyl)epibatidine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H18ClN3

Molekulargewicht

299.8 g/mol

IUPAC-Name

3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline

InChI

InChI=1S/C17H18ClN3/c18-17-15(10-2-1-3-12(19)6-10)7-11(9-20-17)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8,19H2/t13-,14+,16+/m0/s1

InChI-Schlüssel

SFKZKENSOFNBAT-SQWLQELKSA-N

Isomerische SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N

Kanonische SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N

Herkunft des Produkts

United States

Molecular Recognition and Receptor Binding Profile of 3 3 Aminophenyl Epibatidine

Quantitative Binding Affinity Studies at Neuronal nAChR Subtypes

The affinity of 3'-(3-Aminophenyl)epibatidine for different nAChR subtypes has been a subject of detailed investigation, revealing a distinct selectivity profile.

Research has consistently shown that this compound, along with other 3′-(substituted phenyl)epibatidine analogues, exhibits a high affinity for the α4β2 nAChR subtype. acs.orgnih.gov This high affinity is comparable to that of the parent compound, epibatidine (B1211577). acs.orgnih.gov The α4β2 receptor is the most prevalent subtype of nicotinic receptor in the central nervous system and is a key target for understanding nicotine (B1678760) addiction and for the development of smoking cessation therapies. nih.gov The introduction of a phenyl group at the 3'-position of epibatidine results in compounds that retain this high affinity for the α4β2 nAChR. nih.gov

CompoundBinding Affinity (Ki) at α4β2 nAChR
This compound High, similar to epibatidine
Epibatidine0.05 nM
NicotineHigh affinity

Table 1: Binding affinities of this compound and reference compounds at the α4β2 nAChR subtype.

In contrast to its high affinity for the α4β2 subtype, this compound and its related analogues demonstrate weak affinity for the α7 nAChR. nih.gov The α7 subtype is another prominent nicotinic receptor in the brain, involved in cognitive processes. The affinity of epibatidine itself for the α7 subtype is significantly lower (over 300-fold less) than for the α4β2 subtype. wikipedia.org

Studies on the α3β4 nAChR subtype, which is predominantly found in the peripheral nervous system and specific brain regions like the medial habenula, have also been conducted. nih.gov While detailed binding data for this compound at the α3β4 subtype is less prevalent in the literature, research on related epibatidine analogues provides context. For instance, the introduction of a 3-pyridyl ring onto a related scaffold conferred significant affinity for the α4β2 receptor, suggesting that the nature of the aromatic substitution is a critical determinant of subtype selectivity. nih.gov

CompoundBinding Affinity at α7 nAChRBinding Affinity at α3β4 nAChR
This compound WeakNot extensively reported
Epibatidine22 nM (Ki)High affinity

Table 2: Binding affinities of this compound and epibatidine at α7 and α3β4 nAChR subtypes.

When compared to epibatidine, this compound maintains a similarly high binding affinity for the α4β2 nAChR. acs.orgnih.gov However, the functional potency of these analogues is notably different. While epibatidine is an extremely potent agonist, the 3'-phenyl substituted analogues, including the 3-aminophenyl derivative, are significantly less potent in vivo, with potencies more comparable to nicotine. nih.gov

Epibatidine exhibits exceptionally high affinity for neuronal nAChRs, with Ki values in the picomolar to low nanomolar range for subtypes like α4β2 and α3β2. nih.gov Nicotine also binds with high affinity to these receptors, though generally with lower affinity than epibatidine. mmsl.cz The modification of the epibatidine structure to create this compound was part of an effort to develop ligands with a more favorable therapeutic profile by modulating this high potency. nih.gov

CompoundComparative Affinity at α4β2 nAChR
This compound Similar to epibatidine
Epibatidine~150 times higher than nicotine at α7 type in rat brain
NicotineLower affinity than epibatidine

Table 3: Comparative binding analysis of this compound with epibatidine and nicotine.

Evaluation of Affinity for α7 and α3β4 Nicotinic Acetylcholine (B1216132) Receptors

Radioligand Binding Assay Techniques

The quantitative data on binding affinities are primarily obtained through radioligand binding assays, a powerful technique in pharmacology for characterizing receptor-ligand interactions.

Tritiated epibatidine, [³H]Epibatidine, is a widely used radioligand for studying high-affinity nAChRs, particularly the α4β2 subtype. acs.orgmdpi.com Its high affinity and low non-specific binding make it an excellent tool for these assays. mdpi.com In competition binding assays, a fixed concentration of [³H]Epibatidine is incubated with receptor preparations (e.g., cell membranes expressing the receptor subtype of interest) in the presence of varying concentrations of an unlabeled competing ligand, such as this compound. acs.orgnih.gov By measuring the displacement of [³H]Epibatidine, the binding affinity (Ki) of the competing ligand can be determined. nih.gov This technique has been instrumental in characterizing the high affinity of this compound and other analogues at the α4β2 nAChR. acs.orgnih.gov

For the characterization of α7 nAChRs, [¹²⁵I]Iodo-α-Bungarotoxin (often referred to as [¹²⁵I]MLA, although MLA is methyllycaconitine, a selective α7 antagonist, and α-bungarotoxin is another α7-selective antagonist) is a commonly employed radioligand. acs.org However, the provided sources specifically mention the use of [¹²⁵I]iodo-MLA. acs.org In studies evaluating 3'-(substituted phenyl)epibatidine analogues, [¹²⁵I]iodo-MLA was used in receptor binding assays to determine their affinity for the α7 nAChR. acs.org These assays confirmed the weak affinity of this class of compounds for the α7 subtype. nih.gov

Structure Activity Relationships Sar and Pharmacophore Elucidation of Epibatidine Analogues

Structural Determinants Governing nAChR Affinity and Selectivity

The affinity and selectivity of epibatidine (B1211577) analogs for different nAChR subtypes are dictated by a delicate interplay of structural features. The core 7-azabicyclo[2.2.1]heptane structure of epibatidine is a crucial element for high-affinity binding. nih.gov However, modifications to the pyridine (B92270) ring, particularly at the 2' and 3' positions, have profound effects on the pharmacological profile of these compounds. acsmedchem.org

Research has shown that the introduction of a 2'-fluoro group in conjunction with bulky 3'-substituents can shift the activity of the molecule from an agonist to an antagonist at α4β2, α3β4, and α7 nAChRs. nih.gov Despite the presence of a bulky substituted phenyl group at the 3'-position, many analogs retain high affinity for α4β2* nAChRs, indicating that this modification does not hinder receptor recognition for this subtype. nih.gov For instance, the 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine analog (5a) exhibits a Ki value of 0.009 nM for the α4β2*-nAChR, which is even higher than that of the parent compound, epibatidine (Ki = 0.026 nM). nih.govacs.org

Furthermore, the nature of the substituent on the phenyl ring plays a significant role in determining selectivity. For example, the 4-carbamoylphenyl analog (5g) has demonstrated high selectivity for the α4β2-nAChR over α3β4- and α7-nAChRs. nih.govacs.org Generally, while many epibatidine analogs show high affinity for the α4β2 nAChR, they tend to have weak affinity for the α7 nAChR. acsmedchem.orgnih.gov

Influence of the 3'-(Substituted Phenyl) Moiety on Receptor Interaction

The introduction of a substituted phenyl group at the 3'-position of the epibatidine scaffold is a key strategy for modulating its interaction with nAChRs. This modification has been shown to produce a range of pharmacological effects, from partial agonism to full antagonism. nih.gov

For instance, the addition of a 3'-phenyl or a 3'-(substituted phenyl) group to epibatidine results in analogs that, while retaining high affinity for the α4β2 nAChR, exhibit agonist potencies more akin to nicotine (B1678760) rather than the highly potent epibatidine. nih.gov Specifically, 3'-(3-Aminophenyl)epibatidine (5j) has been identified as a more potent functional agonist and antagonist across various tests compared to varenicline (B1221332). nih.govresearchgate.net Similarly, 3'-(3-fluorophenyl)epibatidine and 3'-(3-chlorophenyl)epibatidine (B10790564) (5c and 5e) are more potent agonists than varenicline in several pharmacological assays and act as antagonists against nicotine-induced analgesia. nih.govresearchgate.net

The electronic properties of the substituent on the phenyl ring also influence the binding affinity. Studies have revealed that in many cases, analogs with electron-withdrawing or electron-releasing groups at the 3'- or 4'-position of the phenyl ring maintain high affinity for the α4β2 nAChR. nih.gov

Differential Effects of Substituent Position (e.g., 2'- vs. 3'-) on Pharmacological Properties

The position of substituents on the pyridine ring of epibatidine analogs significantly impacts their pharmacological properties. The introduction of a substituent at the 3'-position, particularly a phenyl group, has been a focal point of research to create analogs with varied activities. nih.govnih.gov

Studies comparing 3'-(3-substituted phenyl) and 3'-(4-substituted phenyl) analogs have shown that the 3-substituted isomers consistently exhibit slightly lower Ki values (higher affinity) for the α4β2 nAChR than their 4-substituted counterparts. nih.gov This suggests that the meta-position on the phenyl ring is favored for interaction with this receptor subtype.

In contrast, modifications at the 2'-position have also been explored. For example, the introduction of a 2'-fluoro group has been shown to convert epibatidine analogs into potent antagonists, especially when combined with a bulky 3'-substituent. nih.gov This highlights the critical role of the 2'-position in modulating the intrinsic activity of these ligands. The combination of substitutions at both the 2' and 3' positions allows for fine-tuning of the pharmacological profile, leading to the development of compounds with specific agonist, partial agonist, or antagonist properties. nih.gov

Stereochemical Considerations in Ligand-Receptor Recognition

Stereochemistry plays a pivotal role in the interaction between epibatidine analogs and nAChRs. While the two enantiomers of epibatidine itself are equipotent at the neuronal α4β2 receptor, this is not always the case for its derivatives. caltech.edu

For instance, N-methylation of epibatidine has a differential impact on the potency of its enantiomers, with one enantiomer showing a significant decrease in potency. caltech.edu This suggests that the stereochemical orientation of the ligand within the receptor's binding site influences its activity. Mutagenesis studies have further revealed that the two enantiomers of epibatidine respond differently to changes in the amino acid residues within the binding pocket, even though they have the same potency at the wild-type receptor. caltech.edu

These findings underscore the importance of considering the three-dimensional structure of both the ligand and the receptor in understanding their interaction. The specific stereochemistry of an epibatidine analog can determine its preferred binding mode and ultimately its pharmacological effect.

Contributions to the Understanding of the Nicotinic Pharmacophore Model

The study of epibatidine and its analogs, including this compound, has significantly contributed to refining the pharmacophore model for nAChR ligands. nih.govnih.govresearchgate.net The general model for a nicotinic agonist includes a protonated nitrogen atom that engages in a cation-π interaction with a tryptophan residue in the receptor, and a hydrogen bond acceptor. researchgate.net

The exploration of various substitutions on the epibatidine scaffold has provided valuable insights into the structural requirements for high-affinity binding and functional activity. For example, the finding that bulky substituents at the 3'-position are well-tolerated at the α4β2 nAChR suggests the presence of a sizable pocket in this region of the binding site. nih.gov The differential effects of substituents at the 2'- and 3'-positions have helped to map out the topology of the binding pocket and identify regions that are sensitive to steric and electronic modifications. nih.govnih.govnih.gov

Furthermore, the development of analogs with a spectrum of activities, from full agonists to partial agonists and antagonists, has been instrumental in understanding the molecular determinants of ligand efficacy. nih.govnih.gov These studies have led to the identification of key structural features that can be manipulated to tune the functional properties of nAChR ligands, paving the way for the design of more selective and therapeutically useful compounds. nih.govnih.gov

In Vitro and in Vivo Pharmacological Characterization of 3 3 Aminophenyl Epibatidine

Functional Agonist and Antagonist Activity at nAChR Subtypes

To understand the functional impact of a compound like 3'-(3-Aminophenyl)epibatidine on nAChRs, a series of in vitro assays are typically employed. These assays measure the direct effects of the compound on receptor activation, ion flow, and subsequent physiological events like neurotransmitter release.

Electrophysiological Assessment of Receptor Activation and Desensitization (e.g., Whole-Cell Patch-Clamp Recordings)

Electrophysiological techniques, particularly whole-cell patch-clamp recordings, are the gold standard for directly measuring the activity of ion channels like nAChRs. This method allows researchers to measure the flow of ions through the channel in response to the application of a ligand.

In this technique, a microscopic glass pipette forms a high-resistance seal with the membrane of a single cell, such as a Xenopus oocyte or a mammalian cell line (e.g., HEK-293 cells) engineered to express specific nAChR subtypes. meduniwien.ac.at The patch of membrane is then ruptured, allowing the pipette to control the voltage across the cell membrane and record the currents generated by the opening and closing of the nAChR channels.

When an agonist binds to the receptor, it causes the channel to open, resulting in an inward current of cations (like Na⁺ and Ca²⁺) that can be measured. The magnitude of this current is proportional to the number of activated receptors. This method can determine whether a compound is a full agonist (eliciting a maximal response), a partial agonist (eliciting a submaximal response), or an antagonist (blocking the receptor from being activated by an agonist). biorxiv.org Furthermore, by observing the current over time during prolonged agonist application, the rate and extent of receptor desensitization—a process where the receptor becomes unresponsive to the agonist—can be quantified. biorxiv.org

While specific patch-clamp data for this compound is not detailed in the available literature, studies on similar epibatidine (B1211577) derivatives show that this method is crucial for revealing subtle differences in their interactions with various nAChR subtypes. researchgate.net For example, such recordings have demonstrated that some analogs can be potent activators of certain receptor isoforms while being potent desensitizers of others. researchgate.net

Neurotransmitter Release Assays (e.g., [³H]-Dopamine Release, [³H]-Acetylcholine Release)

A key function of nAChRs in the central nervous system is to modulate the release of other neurotransmitters. Assays that measure the release of radiolabeled neurotransmitters from brain tissue slices or synaptosomes (isolated nerve terminals) provide a functional readout of nAChR activity in a more physiologically complex system than single cells.

For a [³H]-Dopamine release assay, brain tissue from a dopamine-rich area like the striatum is sliced and incubated with tritium-labeled dopamine (B1211576) ([³H]-DA), which is taken up into the dopaminergic nerve terminals. nih.gov The slices are then superfused with a buffer solution, and fractions are collected over time. When a nAChR agonist like this compound is added to the buffer, it activates presynaptic nAChRs on these terminals, causing the release of the stored [³H]-DA, which is then measured in the collected fractions. nih.gov This method can determine the potency and efficacy of a compound in stimulating neurotransmitter release. nih.govnih.gov

Similarly, [³H]-Acetylcholine release assays can be performed using tissues like the hippocampus to measure how a compound affects cholinergic signaling. mit.edu Studies on the parent compound, epibatidine, have confirmed its ability to stimulate the release of both dopamine and norepinephrine (B1679862) in a calcium-dependent manner, an effect that can be blocked by nAChR antagonists. nih.gov This suggests that nAChRs are directly involved in mediating these effects. Such assays would be critical in fully characterizing the neurochemical profile of this compound.

Ion Flux Assays (e.g., ⁸⁶Rb+ Efflux)

Ion flux assays are a high-throughput method to assess the functional activity of ligand-gated ion channels. For nAChRs, the most common assay measures the efflux of Rubidium-86 (⁸⁶Rb⁺), a radioactive isotope that serves as a tracer for potassium (K⁺) ions. Since nAChRs are non-selective cation channels, they are permeable to ⁸⁶Rb⁺.

In this assay, cells expressing specific nAChR subtypes are first loaded with ⁸⁶Rb⁺. After washing away the excess external radiotracer, the cells are exposed to the test compound. If the compound is an agonist, it will activate the nAChRs, opening the channels and allowing the loaded ⁸⁶Rb⁺ to flow out of the cells down its concentration gradient. The amount of radioactivity released into the surrounding medium is then measured and is proportional to the level of nAChR activation. This technique is highly effective for screening large numbers of compounds and for determining their potency (EC₅₀) and efficacy (Eₘₐₓ) at different nAChR subtypes.

Subtype-Specific Functional Responses and Efficacy Profiling

The diverse family of nAChRs is assembled from a variety of subunits (e.g., α2-α10, β2-β4), resulting in receptors with distinct pharmacological and physiological properties. The specific combination and arrangement of these subunits profoundly influence how a ligand like this compound interacts with the receptor.

Impact of nAChR Subunit Composition and Stoichiometry on Activity

The functional profile of a nicotinic ligand is not only dependent on which subunits are present but also their stoichiometry (the ratio of subunits in the pentameric receptor). For instance, the α4β2 nAChR, a major subtype in the brain, can exist in two primary stoichiometries: one with two α4 and three β2 subunits ((α4)₂(β2)₃), which has high sensitivity to agonists, and another with three α4 and two β2 subunits ((α4)₃(β2)₂), which exhibits lower agonist sensitivity. researchgate.net

Characterization of Partial Agonist and Full Agonist Profiles

A compound can be a full agonist, eliciting the maximum possible response from a receptor, or a partial agonist, which produces a response that is lower than that of a full agonist, even at saturating concentrations. Partial agonists also possess antagonist properties, as they occupy the receptor's binding site and prevent full agonists from binding and eliciting a maximal response.

Research has characterized this compound as a nicotinic partial agonist. In vivo studies show it possesses both functional agonist and antagonist activity. Compared to varenicline (B1221332), a well-known partial agonist used for smoking cessation, this compound is reported to be a more potent functional agonist and antagonist in various pharmacological tests. This dual activity is a hallmark of partial agonists and is central to their therapeutic potential.

The table below summarizes the binding affinities (Ki values) of this compound and reference compounds at different nAChR subtypes, highlighting its high affinity for the α4β2 subtype relative to the α7 subtype.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)
This compound 0.014598
Epibatidine0.019198
Varenicline0.1132.5
Data sourced from Carroll et al. (2010).

Preclinical Evaluation of Functional Effects in Animal Models for Mechanistic Insights

The preclinical assessment of this compound has provided significant understanding of its functional effects, particularly concerning its receptor-mediated actions on nociception and central nervous system parameters.

Receptor-Mediated Modulations in Nociceptive Response Assays (e.g., Tail-Flick, Hot-Plate Tests)

In studies evaluating its analgesic properties, this compound has demonstrated notable, though weaker, agonist activity when compared to the parent compound, epibatidine. nih.gov In mouse models, the compound's efficacy was assessed using standard nociceptive assays, including the tail-flick and hot-plate tests, which measure response to thermal pain stimuli. nih.govnih.gov

The 3-aminophenyl analogue (referred to as 5j in some studies) was identified as the most potent among a series of substituted phenyl epibatidine analogues. nih.gov However, its potency was significantly lower than that of epibatidine. nih.gov Specifically, the ED₅₀ values for this compound were 0.34 mg/kg in the tail-flick test and 0.3 mg/kg in the hot-plate test. nih.gov These values are 57-fold and 75-fold weaker, respectively, than those observed for epibatidine. nih.gov Despite this reduced agonist potency, the analgesic effects are attributed to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), as the parent compound epibatidine's analgesic action is known to be mediated through these receptors rather than opioid receptors. mdpi.com

Interestingly, while exhibiting weaker agonist properties, this compound and related analogues have been shown to act as potent functional antagonists. nih.gov In the tail-flick test, it displayed a potent antagonist AD₅₀ value. nih.gov In the hot-plate test, it was also a potent antagonist, proving to be 18 times more potent as an antagonist than varenicline. nih.gov This dual profile of partial agonism and potent antagonism highlights a complex interaction with nAChRs. nih.govnih.gov

Table 1: Agonist Potency of this compound in Nociceptive Assays

Test ED₅₀ (mg/kg)
Tail-Flick 0.34
Hot-Plate 0.3

Data sourced from Carroll et al. (2010) nih.gov

Assessment of Central Nervous System Functional Parameters (e.g., Hypothermia, Spontaneous Locomotor Activity)

The central nervous system effects of this compound have been characterized through the assessment of hypothermia and spontaneous locomotor activity in mice. nih.gov These tests provide insights into the compound's impact on physiological and behavioral parameters regulated by the central nervous system. nih.govacsmedchem.org

Similar to its profile in nociceptive assays, this compound displayed weak agonist activity in inducing hypothermia and altering spontaneous locomotor activity compared to epibatidine. nih.gov The ED₅₀ value for inducing hypothermia was 0.31 mg/kg, which is 76-fold weaker than epibatidine. nih.gov For effects on spontaneous activity, the ED₅₀ was 0.03 mg/kg, a 30-fold weaker potency than epibatidine. nih.gov The agonist potencies of this analogue in these central nervous system tests were found to be more comparable to nicotine (B1678760) than to epibatidine. nih.gov

Epibatidine itself is known to increase locomotor activity in a dose-dependent manner, an effect that is believed to be mediated by nAChR-stimulated catecholamine release and subsequent activation of dopamine receptors. nih.gov While the direct dopaminergic and noradrenergic effects of this compound have not been as extensively detailed, its structural relationship to epibatidine suggests a similar, albeit less potent, mechanism of action. nih.govnih.gov

Table 2: Agonist Potency of this compound on CNS Parameters

Test ED₅₀ (mg/kg)
Hypothermia 0.31
Spontaneous Activity 0.03

Data sourced from Carroll et al. (2010) nih.gov

Drug Discrimination Paradigms for Receptor Mechanism Elucidation

Drug discrimination studies are a valuable tool for understanding the receptor mechanisms underlying the subjective effects of a compound. nih.gov In these paradigms, animals are trained to distinguish between the effects of a known drug, such as nicotine, and a placebo. nih.govopenaccessgovernment.org The ability of a novel compound to substitute for the training drug suggests a shared pharmacological mechanism. nih.gov

Epibatidine has been shown to reliably substitute for nicotine in drug discrimination assays, indicating its activity at nicotinic acetylcholine receptors, particularly the α4β2* subtype, is crucial for its psychoactive effects. nih.govfrontierspartnerships.org While specific drug discrimination data for this compound is not as extensively reported as for other epibatidine derivatives, the general principle holds that its interaction with nAChRs would be the primary determinant of its discriminative stimulus effects. nih.govfrontierspartnerships.org

Studies on related epibatidine derivatives have shown that they can dose-dependently substitute for nicotine, confirming their action at nAChRs. nih.gov The antagonism of these effects by nAChR antagonists like dihydro-β-erythroidine (DHβE) and mecamylamine (B1216088) further solidifies the role of these receptors. nih.govfrontierspartnerships.org For instance, the derivative 3'-(3″-dimethylaminophenyl)-epibatidine was found to substitute for nicotine, and this effect was antagonized by DHβE, though to a lesser extent than for nicotine itself, suggesting differing activity at nAChR subunits. nih.gov Given that this compound is a more potent functional agonist and antagonist than varenicline in several tests, it is expected to produce distinct discriminative stimulus effects mediated by its unique profile at nAChR subtypes. nih.govnih.gov

Neurobiological Modulatory Actions Beyond Direct Receptor Activation

Beyond its direct interaction with nicotinic acetylcholine receptors, evidence suggests that the broader class of nicotinic agonists, including epibatidine and its derivatives, can exert modulatory effects on various neurobiological pathways. These actions include influencing the expression of neurotrophic factors and pathways related to oxidative stress and apoptosis.

Modulation of Neurotrophic Factor Expression (e.g., FGF-mRNA, FGF2 Protein)

Research has demonstrated that activation of nAChRs by agonists can lead to changes in the expression of neurotrophic factors, which are critical for neuronal survival, growth, and differentiation. Specifically, the potent nAChR agonist epibatidine has been shown to induce a significant and prolonged up-regulation of fibroblast growth factor-2 (FGF-2) mRNA in several rat brain regions, including the cerebral cortex, hippocampus, striatum, and substantia nigra. nih.gov

This increase in FGF-2 mRNA was observed to be statistically significant as early as 4 hours after treatment, peaking at 12 hours, and remaining elevated even at 48 hours. nih.gov Subsequent analysis confirmed that this upregulation of FGF-mRNA is accompanied by an increase in the levels of FGF-2 protein. nih.gov The effects of epibatidine on FGF-2 expression were blocked by the non-competitive nAChR antagonist mecamylamine, confirming the involvement of nicotinic receptors in this process. nih.gov These findings suggest a potential neuroprotective mechanism for nicotinic agonists, mediated in part by the enhanced expression of neurotrophic factors like FGF-2. nih.govnih.gov While direct studies on this compound's effect on neurotrophic factor expression are limited, its action as a nicotinic agonist suggests it may share this modulatory capability, albeit potentially with different potency and efficacy.

Influence on Oxidative Stress and Apoptotic Pathways (e.g., Heme Oxygenase-1 Expression)

Nicotinic receptor activation has also been implicated in cellular defense mechanisms against oxidative stress and apoptosis. nih.gov Studies using epibatidine have shown that it can protect cells from toxicity induced by agents that cause mitochondrial reactive oxygen species (ROS) production. nih.gov This neuroprotective effect is associated with the induction of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular defense against oxidative stress. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 3 3 Aminophenyl Epibatidine Interactions

Ligand-Receptor Docking Simulations for Predicted Binding Modes

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. For 3'-(3-Aminophenyl)epibatidine and related compounds, docking studies have been instrumental in elucidating their binding modes within the various nAChR subtypes.

Docking simulations of epibatidine (B1211577) and its analogues into homology models of nAChRs, such as the α4β2 and α3β4 subtypes, have revealed that the protonated amino group of these ligands typically binds to the α-subunits, while the rest of the molecule interacts with the β-subunits. nih.gov These simulations help to visualize the spatial arrangement of the ligand within the binding pocket and identify potential interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. For instance, the binding of epibatidine may be strengthened by a nonclassical hydrogen bond involving the hydrogen at C-2 of its pyridine (B92270) ring. uchile.cl

Molecular dynamics (MD) simulations can further refine the static pictures provided by docking. nih.gov These simulations model the movement of atoms over time, offering a more dynamic and realistic view of the ligand-receptor complex. MD simulations can help assess the stability of predicted binding poses, filtering out less likely orientations and providing a more accurate representation of the binding event. nih.gov

Homology Modeling of Nicotinic Acetylcholine (B1216132) Receptor Binding Sites

Due to the challenges in crystallizing membrane-bound proteins like nAChRs, high-resolution experimental structures are not always available. Homology modeling provides a way to construct a three-dimensional model of a protein of interest (the "target") using the known structure of a related homologous protein (the "template"). oncotarget.com

For nAChRs, the discovery of the soluble acetylcholine-binding protein (AChBP) has been a significant breakthrough. pnas.org AChBP shares considerable sequence and structural homology with the extracellular ligand-binding domain of nAChRs, making it an excellent template for building homology models of various nAChR subtypes, including α4β2, α3β4, and α7. nih.govoncotarget.compnas.orgsnmjournals.org

These homology models have been crucial for understanding the structural basis of ligand selectivity. For example, models of the α4β2 and α3β4 nAChRs suggest that differences in their ligand-binding pockets, arising from non-conserved amino acid residues in the β-subunits, are key determinants of ligand selectivity. nih.gov By docking ligands like this compound into these models, researchers can rationalize observed binding affinities and design new analogues that specifically target non-conserved regions to achieve higher subtype selectivity. nih.gov

Development and Refinement of nAChR Pharmacophore Models

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic regions) necessary for a ligand to bind to a specific receptor. The development of nAChR pharmacophore models began decades ago, with early models proposing the importance of a cationic center and a hydrogen bond acceptor. pnas.orgvliz.be

The discovery of potent and structurally unique ligands like epibatidine has necessitated the refinement of these models. uno.edu Epibatidine's structure and high affinity for nAChRs challenged existing models, leading to new proposals regarding the optimal distances between key pharmacophoric features. uno.edu For example, studies have led to revised models that accommodate the specific inter-nitrogen distance found in epibatidine. uno.edu

Modern pharmacophore models, informed by computational studies and the binding data of a diverse set of ligands including this compound and its analogues, provide a more nuanced understanding of the structural requirements for nAChR activity. nih.gov These refined models are critical for virtual screening and the rational design of novel therapeutic agents targeting specific nAChR subtypes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For epibatidine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. uni-duesseldorf.deebi.ac.uknih.gov

These studies involve creating a training set of ligands with known binding affinities for a particular nAChR subtype, such as the (α4)2(β2)3 receptor. uni-duesseldorf.deebi.ac.uknih.gov The compounds are aligned, and various physicochemical properties (steric, electrostatic, hydrophobic, etc.) are calculated and mapped. ebi.ac.uknih.gov The resulting models can then predict the binding affinity of new, untested compounds and provide graphical representations (contour maps) that highlight which structural features are favorable or unfavorable for activity. uni-duesseldorf.deebi.ac.uknih.gov

For instance, QSAR studies on epibatidine analogues have shown that steric and electrostatic interactions near the substituent on the pyridine ring are important for binding affinity. uchile.cl These insights are invaluable for the rational design of new analogues with potentially enhanced potency and selectivity. ebi.ac.uknih.gov

QSAR Study Parameters for nAChR Ligands
Methods CoMFA, CoMSIA
Receptor Subtype (α4)2(β2)3 nAChR
Training Set Size 45 ligands (related to epibatidine, cytisine, etc.)
Statistical Significance (CoMFA) r² = 0.928, q² = 0.692
Statistical Significance (CoMSIA) r² = 0.899, q² = 0.701
Key Findings Steric, electrostatic, and hydrophobic properties rationalize binding affinity changes.
Data derived from studies on epibatidine-related compounds. ebi.ac.uknih.gov

Identification of Key Amino Acid Residues Governing Ligand Selectivity

A primary goal of computational modeling is to identify the specific amino acid residues within the receptor's binding site that are critical for ligand binding and selectivity. For nAChRs, the binding site is located at the interface between subunits, and is formed by several loops (A-F). tandfonline.com

Computational studies, often combined with site-directed mutagenesis experiments, have identified several key residues. For example, a conserved tryptophan residue in the binding site is known to form a crucial cation-π interaction with the charged nitrogen of nicotinic agonists. pnas.org Docking studies with epibatidine analogues into α4β2 and α3β4 homology models have highlighted the importance of non-conserved residues in the β-subunits, such as Lys77 and Phe117 in the β2-subunit, in determining binding modes and selectivity. nih.gov

Furthermore, structural and computational analyses have pointed to other residues that contribute to the shape and properties of the binding pocket. These include residues in loop D, such as His138 and His146, and a conserved Arg108 on the complementary side of the binding site, which are all in close proximity to the bound epibatidine. pnas.org Understanding these specific interactions is fundamental to designing subtype-selective ligands like this compound analogues.

Key Amino Acid Residues in nAChR Binding and Selectivity
Residue/Loop Interaction/Role
Trp (Loop B) Forms a cation-π interaction with the ligand's protonated amine. pnas.org
Lys77 (β2-subunit) A non-conserved residue influencing ligand binding modes and selectivity. nih.gov
Phe117 (β2-subunit) A non-conserved residue identified as a key player in determining binding modes. nih.gov
His138 & His146 (Loop D) In close proximity to bound epibatidine, important for diverse ligand specificity. pnas.org
Arg108 (Complementary side) A conserved residue involved in shaping the binding site. pnas.org
Based on computational and structural studies of nAChRs with various ligands, including epibatidine.

Advanced Research Applications and Future Directions for Epibatidine Analogues

Utilization of 3'-(3-Aminophenyl)epibatidine as a Molecular Probe for nAChR Conformational Dynamics

Nicotinic acetylcholine (B1216132) receptors are allosteric proteins that exist in multiple, interconverting conformational states, primarily the resting (closed), active (open), and desensitized (closed, agonist-bound) states. annualreviews.org Molecular probes—ligands with specific binding and functional properties—are essential for studying these dynamic transitions. The unique pharmacological profile of this compound makes it a valuable tool for this purpose.

Research has shown that this compound (also referred to as 5j in some studies) functions as a potent partial agonist, exhibiting both functional agonist and antagonist activities. nih.govnih.gov Specifically, it is a more potent functional agonist and antagonist in various tests than the well-known smoking cessation drug, varenicline (B1221332). nih.govnih.gov This dual activity is crucial for probing receptor dynamics.

Agonist Activity: By activating the receptor, the compound allows researchers to study the transition from the resting to the active, ion-conducting state.

Antagonist Activity: By blocking the effects of other agonists (like nicotine), it can be used to investigate the competitive interactions at the binding site and to stabilize the receptor in a desensitized or resting state, depending on the experimental conditions. researchgate.net

A ligand that can potently induce and also block receptor function provides a versatile instrument to explore the structural and energetic landscapes of nAChR conformational changes. annualreviews.org The ability of this compound to engage the receptor with this complex functional outcome allows for detailed investigation into the mechanisms of channel gating and desensitization, contributing to a more complete model of how nAChRs function and are modulated. annualreviews.orgunimi.it

Strategies for Enhancing nAChR Subtype Selectivity and Potency in Analogue Design

A primary goal in designing epibatidine (B1211577) analogues is to enhance selectivity for specific nAChR subtypes, thereby separating therapeutic effects from unwanted side effects. nih.gov Epibatidine itself binds with high affinity but low selectivity to various nAChR subtypes, including the abundant central nervous system (CNS) α4β2 subtype and the ganglionic α3β4 subtype. nih.govmdpi.com The development of analogues like this compound is a direct result of strategies aimed at improving this selectivity.

Key strategies include:

Modification of the Pyridine (B92270) Ring: Introducing substituents at the 3'-position of the epibatidine pyridine ring has proven to be a highly effective strategy. Adding a phenyl group, as in this compound, creates a series of compounds that retain high affinity for the α4β2 nAChR while often showing reduced potency compared to epibatidine, a characteristic of partial agonists. nih.gov This modification can significantly alter the interaction with the receptor's binding pocket, favoring certain subtypes over others.

Varying Phenyl Ring Substituents: Further modifications to the attached phenyl ring can fine-tune selectivity and potency. For example, the 3'-(3-dimethylaminophenyl) analogue has a pharmacological profile similar to varenicline, while the 3'-(3-aminophenyl), 3'-(3-fluorophenyl), and 3'-(3-chlorophenyl) analogues are more potent than varenicline in both agonist and antagonist tests. nih.gov

Altering Pyridine Nitrogen Position: Moving the nitrogen atom within the pyridine ring (e.g., to the ortho position) has also been shown to improve functional selectivity for certain nAChR subtypes, although sometimes at the cost of efficacy. nih.gov

These strategic modifications have led to compounds with significantly improved selectivity profiles. While many epibatidine analogues retain high affinity for α4β2 receptors, their affinity for other subtypes, such as the α7 receptor, is often much weaker. nih.gov This enhanced selectivity is critical for developing targeted therapeutics. openaccessgovernment.org

Table 1: Comparative Binding Affinity and Selectivity of Epibatidine and Analogues This table provides an illustrative comparison based on data from multiple studies. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Compound α4β2 K~i~ (nM) α7 K~i~ (nM) Selectivity Ratio (α7/α4β2) Functional Profile Reference
(±)-Epibatidine ~0.04 ~20 ~500 Potent Agonist mdpi.com
This compound High (similar to epibatidine) Weak High Partial Agonist (Potent) nih.govnih.gov
3'-(3-Dimethylaminophenyl)epibatidine High (similar to epibatidine) Weak High Partial Agonist nih.govnih.gov
3'-Ethynyldeschloroepibatidine 0.02 Weak High Weak Agonist/Antagonist acs.org
2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine High Weak High Antagonist/Partial Agonist frontierspartnerships.org

Exploration of Novel Epibatidine Scaffold Modifications for Diverse Pharmacological Profiles

Beyond simple substitutions, medicinal chemists are exploring more profound modifications to the core epibatidine scaffold to unlock diverse pharmacological profiles. The rigid 7-azabicyclo[2.2.1]heptane core of epibatidine is a key pharmacophoric element, but altering it or replacing the chloropyridine moiety can lead to compounds with fundamentally different activities. nih.govbarrowneuro.org

Examples of scaffold modification strategies include:

Ring System Replacement: One of the earliest examples was the synthesis of epiboxidine, where the chloropyridinyl ring of epibatidine was replaced with a methylisoxazolyl ring. nih.gov This modification aimed to reduce toxicity while retaining analgesic properties. oup.com

Core Scaffold Alteration: Researchers have developed synthetic routes to entirely new bicyclic cores inspired by epibatidine, such as the 3,8-diazabicyclo[3.2.1]octane scaffold. nih.gov These novel scaffolds provide new vectors for chemical diversification, allowing for the creation of compound libraries with unique three-dimensional shapes and properties.

Hybrid Compound Design: Another advanced concept involves creating hybrid molecules that merge pharmacophoric elements from different ligands. This "bitopic" or "dualsteric" ligand design aims to create molecules that can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor simultaneously. mdpi.com This can produce unique pharmacological effects and enhanced selectivity that cannot be achieved with simpler ligands.

These explorations of new chemical space are essential for moving beyond the limitations of the original epibatidine structure and discovering ligands with entirely new mechanisms of action or unprecedented subtype selectivity. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Future Nicotinic Ligand Discovery

The discovery of novel nicotinic ligands is increasingly being accelerated by the integration of cheminformatics and artificial intelligence (AI). lifechemicals.com These computational tools allow researchers to design, screen, and prioritize candidate molecules with greater speed and efficiency than traditional methods alone.

Key applications in the context of nicotinic ligand discovery include:

Molecular Docking and Simulation: Computational models of nAChR binding sites are used to predict how potential ligands, such as novel epibatidine analogues, will bind. lifechemicals.comunimib.it Molecular dynamics simulations can further reveal the stability of these interactions and how they might influence the receptor's conformational state. elifesciences.org For example, docking studies can help rationalize why a bulky 3'-phenyl group, as in this compound, alters selectivity. unimi.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods and machine learning to correlate the chemical structures of a series of compounds with their biological activities. By training a model on a dataset of known epibatidine analogues and their measured potencies and selectivities, researchers can predict the activity of new, unsynthesized compounds.

Virtual Screening: Large chemical libraries can be computationally screened against a nAChR model to identify potential hits before committing resources to chemical synthesis and biological testing. lifechemicals.com

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized to fit the nAChR binding site and possess desired drug-like properties. nih.gov

These in silico methods are not replacing experimental work but are augmenting it, creating a more integrated and rational drug discovery pipeline. nih.gov

Conceptual Frameworks for Rational Design of Advanced Nicotinic Ligands

The development of advanced nicotinic ligands like this compound relies on established and evolving conceptual frameworks for rational drug design. nih.govunimib.it The overarching goal is to move from serendipitous discovery to the intentional creation of molecules with a precise, predetermined pharmacological profile. nih.gov

Core principles of this framework include:

Target-Structure-Based Design: This approach leverages high-resolution structural information about nAChRs, often from cryo-electron microscopy or homology models based on acetylcholine-binding proteins (AChBPs). unimib.itnih.gov Understanding the atomic details of the ligand binding pocket—including the key amino acid residues and the role of water molecules—allows for the design of ligands that make specific, favorable interactions to enhance affinity and selectivity. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) necessary for a ligand to be recognized by the receptor. nih.gov For nAChR agonists, key pharmacophoric elements include a protonated nitrogen atom that forms a cation-π interaction with a conserved tryptophan residue in the binding site. unimib.it Analogues like this compound are designed to maintain these core features while adding new elements to modulate activity.

Modulating Functional Activity: Rational design is not just about binding affinity but also about controlling the functional outcome (agonism, antagonism, or partial agonism). This involves designing ligands that can stabilize the receptor in a specific conformational state (resting, active, or desensitized). annualreviews.org The development of partial agonists like this compound, which can both activate and block the receptor, is a prime example of this sophisticated level of functional design. nih.gov

Subtype Selectivity Prioritization: A central tenet is the design of ligands that can distinguish between the numerous nAChR subtypes. nih.gov This is achieved by exploiting the subtle differences in the amino acid sequences of the binding sites across different subtypes. nih.gov By designing molecules that interact with non-conserved residues, it is possible to achieve a high degree of subtype selectivity, which is critical for therapeutic applications. mdpi.com

By applying these frameworks, researchers can systematically refine lead compounds like epibatidine to create advanced molecular tools and potential therapeutics with tailored pharmacological properties.

Q & A

Q. What is the synthetic pathway for 3'-(3-Aminophenyl)epibatidine, and what key reaction conditions optimize yield?

The synthesis involves a Suzuki-Miyaura cross-coupling reaction. Key steps include:

  • Reacting 7-tert-butoxycarbonyl-2-exo-pyridinyl-7-azabicyclo[2.2.1]heptane with substituted phenylboronic acids (e.g., 3-aminophenylboronic acid) using Pd(OAc)₂ and tris(o-tolyl)phosphine as catalysts.
  • Solvent system: DME/H₂O (4:1 ratio) under argon at 85°C for 12–18 hours .
  • Purification via flash chromatography (silica gel, chloroform/methanol/ammonium hydroxide mixtures). Yield optimization requires strict control of catalyst loading and reaction time .

Q. How is receptor binding affinity for α4β2 and α7 nAChRs determined experimentally?

  • Radioligand binding assays :
  • For α4β2: Use [³H]epibatidine (0.5–2 nM) incubated with membrane fragments (e.g., rodent brain homogenates) at room temperature for 1–2 hours. Nonspecific binding is blocked with 1 mM carbamylcholine .
  • For α7: [¹²⁵I]iodo-MLA (methyllycaconitine) is employed under similar conditions. Competitive binding assays with unlabeled ligands validate specificity .
    • Data analysis: Saturation and Scatchard plots determine KD and Bmax values .

Q. What in vivo pharmacological tests evaluate agonist/antagonist activity of this compound?

  • Tail-flick test : Measures latency to withdraw from thermal pain (agonist activity).
  • Hot-plate test : Assesses supraspinal analgesia (antagonist activity against nicotine).
  • Hypothermia and spontaneous activity tests : Quantify CNS effects (e.g., ED₅₀ values for hypothermia induction).
  • Dosing: Administered intravenously; AD₅₀ and ED₅₀ values are calculated via nonlinear regression .

Advanced Research Questions

Q. How does this compound exhibit partial agonism at α4β2 nAChRs compared to varenicline?

  • Functional selectivity : While both compounds are partial agonists, this compound (5j) shows higher potency in antagonist assays (e.g., AD₅₀ = 26 µg/kg vs. 470 µg/kg for varenicline in hot-plate tests). This is attributed to its stronger electron-withdrawing 3-aminophenyl substituent, enhancing receptor desensitization .
  • Dose-response curves : 5j displays steeper efficacy slopes in hypothermia assays (ED₅₀ = 0.03 mg/kg vs. 2.8 mg/kg for varenicline), suggesting tighter receptor-ligand interactions .

Q. How can contradictory potency data between in vitro binding and in vivo functional assays be resolved?

  • Case example : this compound binds α4β2 with KD ≈ 1 nM (similar to epibatidine) but shows 30–76x weaker agonist potency in vivo.
  • Resolution strategies :
  • Assess metabolic stability (e.g., plasma protein binding, CYP450 metabolism).
  • Use microdialysis to measure brain penetration; limited bioavailability may explain potency gaps .
  • Conduct electrophysiology (patch-clamp) to quantify ion channel activation efficiency .

Q. What structural modifications enhance selectivity for α4β2 over α7 nAChRs?

  • SAR insights :
  • Electron-withdrawing groups (e.g., 3-F, 3-Cl) improve α4β2 affinity but reduce α7 binding.
  • Bulky substituents (e.g., 3-dimethylaminophenyl in 5m) mimic varenicline’s partial agonist profile but retain α4β2 selectivity .
    • Design approach : Replace the pyridinyl group with heterocycles (e.g., isoxazole) to sterically hinder α7 binding pockets .

Q. How do in vitro receptor desensitization rates correlate with in vivo antagonist efficacy?

  • Experimental design :
  • Pre-incubate α4β2-expressing cells with this compound, then challenge with nicotine.
  • Measure IC₅₀ shifts via [³H]epibatidine displacement assays. Faster desensitization (e.g., t½ < 5 min) predicts stronger in vivo antagonism .
    • Data interpretation : 5j’s rapid desensitization aligns with its AD₅₀ of 26 µg/kg in hot-plate tests .

Methodological Notes

  • Data normalization : For binding assays, normalize to epibatidine (positive control) and nonspecific binding (1 mM nicotine).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., ED₅₀ across analogues) .
  • Ethical compliance : Adhere to institutional guidelines for rodent studies (e.g., IACUC protocols for analgesia tests) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.